
6-Hydroxywogonin
Vue d'ensemble
Description
6-Hydroxywogonin is a flavonoid compound . It has a molecular weight of 300.26 and a molecular formula of C16H12O6 . It is classified under Flavonoids and Flavones .
Synthesis Analysis
A convergent synthesis route of 6-Hydroxywogonin was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1H NMR, and 13C NMR analysis .Applications De Recherche Scientifique
Anti-cancer Properties
6-Hydroxywogonin has been demonstrated to inhibit the proliferation of human acute lymphoblastic leukemia cells, inducing apoptosis. The compound achieves this through the down-regulation of C-MYC and BCL-2 expression and up-regulation of cleaved caspase 3 expression, signifying its potential as an anti-cancer agent (Li et al., 2018).
Anti-inflammatory Effects
4'-Hydroxywogonin, a variant of 6-Hydroxywogonin, has been found to suppress inflammatory responses in macrophages and mitigate acute lung injury in mice. The compound modulates multiple signaling pathways, including TAK1/IKK/NF-κB, MAPKs, and PI3/AKT, and significantly reduces intracellular reactive oxygen species (ROS), showcasing its potential as an anti-inflammatory agent (Fan et al., 2017).
Neuroprotective Effects
6-Hydroxydopamine, often used in the study of Parkinson's disease, exhibits neuroprotective effects. Its neurotoxicity is mediated through extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cδ, providing insights into the cellular mechanisms of neurodegeneration and the potential therapeutic applications of 6-Hydroxywogonin in neurodegenerative diseases (Hanrott et al., 2006).
Biosynthesis and Medicinal Properties
Research on the biosynthesis of 6-Hydroxywogonin and related compounds in plants like Scutellaria baicalensis has elucidated the roles of certain enzymes. These compounds are recognized for their apoptosis-inducing properties in cancer cell lines and additional health benefits, including antioxidant, antiviral, and liver-protective properties (Zhao et al., 2017).
Antioxidant Activity and Neuroprotection
Norwogonin, similar to 6-Hydroxywogonin, exhibits antioxidant activity and provides neuroprotective effects against oxidative damage caused by hypoxia in PC12 cells. It alleviates hypoxia-induced injury by scavenging ROS, maintaining antioxidant enzyme activities, and inhibiting the mitochondrial apoptosis pathway (Jing et al., 2021).
Propriétés
IUPAC Name |
5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANZQZQOXHAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxywogonin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

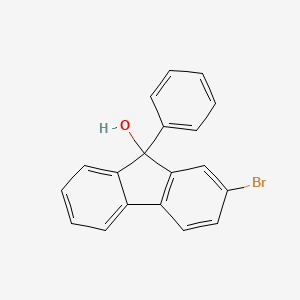
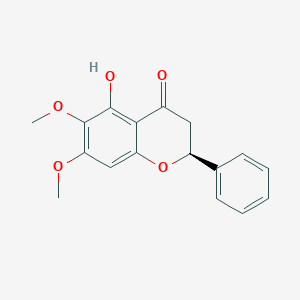
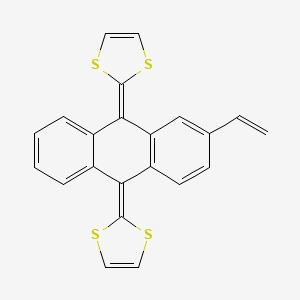
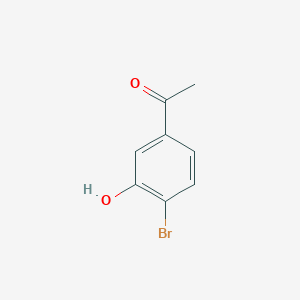
![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)
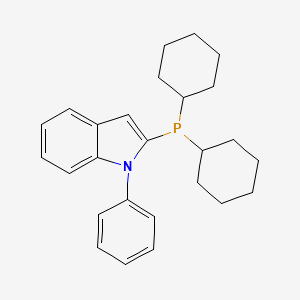
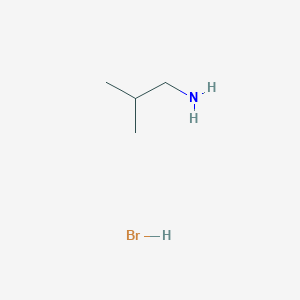
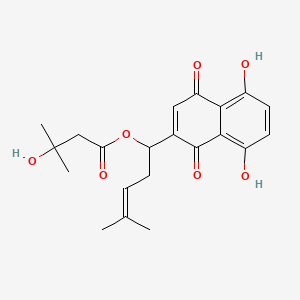

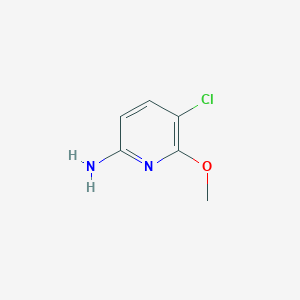
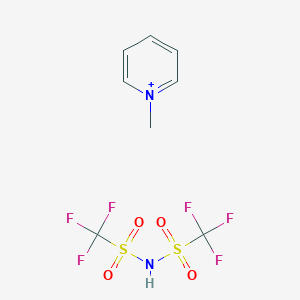
![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)